molecular formula C22H17BrN2O3 B3729067 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

Cat. No.: B3729067
M. Wt: 437.3 g/mol
InChI Key: BQHSESIQPQAIOT-FOWTUZBSSA-N
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Description

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a furan ring substituted with a bromophenyl group, a cyano group, and an ethoxyphenyl group, making it a versatile molecule for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Coupling with Ethoxyphenyl Group: The final step involves coupling the cyano-substituted furan derivative with an ethoxyphenyl amine under appropriate conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives of the bromophenyl group.

Scientific Research Applications

(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

    (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    (2E)-3-[5-(4-methylphenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide: Similar structure but with a methylphenyl group instead of a bromophenyl group.

Uniqueness: The presence of the bromophenyl group in (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide imparts unique chemical and biological properties, distinguishing it from its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-2-27-19-5-3-4-18(13-19)25-22(26)16(14-24)12-20-10-11-21(28-20)15-6-8-17(23)9-7-15/h3-13H,2H2,1H3,(H,25,26)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHSESIQPQAIOT-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
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(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
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(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
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(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
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(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
Reactant of Route 6
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(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

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